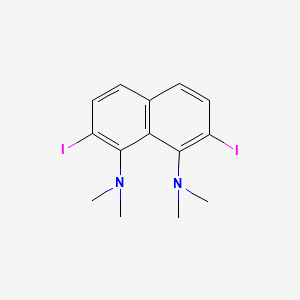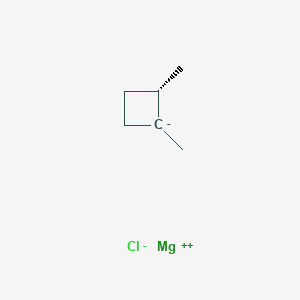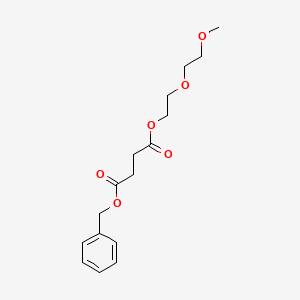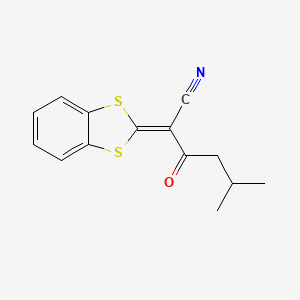![molecular formula C19H31N5O4 B12527461 L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl- CAS No. 865874-82-4](/img/structure/B12527461.png)
L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl- is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a prolinamide backbone and a histidyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl- typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group.
Coupling Reaction: The protected L-proline is then coupled with 2-propyl-L-histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the histidyl side chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biochemistry: The compound is used in studies involving protein-ligand interactions and enzyme kinetics.
Industrial Applications: It may be utilized in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Mécanisme D'action
The mechanism of action of L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl- involves its interaction with specific molecular targets. The histidyl side chain can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The prolinamide backbone provides structural stability and enhances the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexylglycyl-4-amino-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-, (4S)-
- L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valyl-4-hydroxy-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-, (4S)-
Uniqueness
L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl- is unique due to its specific combination of a prolinamide backbone and a histidyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research applications.
Propriétés
Numéro CAS |
865874-82-4 |
|---|---|
Formule moléculaire |
C19H31N5O4 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-(2-propyl-1H-imidazol-5-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C19H31N5O4/c1-5-7-15-21-11-12(22-15)10-13(23-18(27)28-19(2,3)4)17(26)24-9-6-8-14(24)16(20)25/h11,13-14H,5-10H2,1-4H3,(H2,20,25)(H,21,22)(H,23,27)/t13-,14-/m0/s1 |
Clé InChI |
OXNVTHSRKGRYNL-KBPBESRZSA-N |
SMILES isomérique |
CCCC1=NC=C(N1)C[C@@H](C(=O)N2CCC[C@H]2C(=O)N)NC(=O)OC(C)(C)C |
SMILES canonique |
CCCC1=NC=C(N1)CC(C(=O)N2CCCC2C(=O)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)

![1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12527395.png)
![3,3-Bis[(benzyloxy)methyl]oct-5-ynal](/img/structure/B12527396.png)


![3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B12527404.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-5-cyanophenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12527413.png)


![4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12527425.png)
![(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid](/img/structure/B12527431.png)

